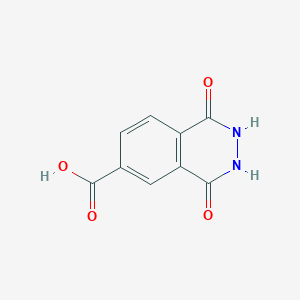

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

Description

The exact mass of the compound 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211205. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-7-5-2-1-4(9(14)15)3-6(5)8(13)11-10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXJJBDOKNNGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309138 | |

| Record name | 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42972-13-4 | |

| Record name | 42972-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on the well-established reaction of anhydrides with hydrazine to form cyclic hydrazides.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1. This data is essential for the identification and characterization of the synthesized product.

| Property | Value |

| Molecular Formula | C₉H₆N₂O₄ |

| Molecular Weight | 206.16 g/mol |

| CAS Number | 42972-13-4 |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | Room Temperature |

Experimental Protocol: Synthesis from Trimellitic Anhydride

The synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is achieved through the cyclocondensation of trimellitic anhydride with hydrazine hydrate. Acetic acid is a common solvent for this type of reaction as it facilitates the reaction.[1]

Materials:

-

Trimellitic anhydride (1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Glacial acetic acid (CH₃COOH)

-

Ethanol (C₂H₅OH)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Filtration paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trimellitic anhydride (1 equivalent).

-

Solvent Addition: Add a sufficient amount of glacial acetic acid to dissolve the anhydride upon heating.

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (1 equivalent) to the flask.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then with deionized water to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at a suitable temperature.

Reaction Workflow

The logical flow of the synthesis process is depicted in the following diagram.

Caption: Synthesis workflow for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid.

Signaling Pathway (Hypothetical)

While the primary focus of this document is the synthesis, it is noteworthy that phthalazine derivatives are often investigated for their biological activities. A hypothetical signaling pathway where such a molecule might act as an inhibitor is illustrated below. This is a generalized representation and not based on specific experimental data for the title compound.

Caption: Hypothetical signaling pathway showing potential inhibition by a phthalazine derivative.

References

Technical Guide: Chemical Properties and Applications of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and notable applications of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid. The information is intended for professionals in chemical research and drug development.

Core Chemical Properties

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid, also known by its IUPAC name 1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid, is a heterocyclic organic compound.[1][2] It is characterized by a phthalazine core structure, which is of interest in medicinal chemistry. The compound is typically a solid at room temperature.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 42972-13-4 | [1][3][4] |

| Molecular Formula | C₉H₆N₂O₄ | [1][4] |

| Molecular Weight | ~206.15 g/mol | [4] |

| Physical Form | Solid, Off-white to light yellow | [3][5] |

| Predicted Density | 1.540 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 3.50 ± 0.20 | [5] |

| InChI Key | FXXJJBDOKNNGQF-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)NNC2=O | [1] |

| Purity | 95% - 99% (Commercially available) | [3][5] |

| Storage Temperature | Room Temperature or -20°C | [5] |

Experimental Protocols

General Synthesis of the Phthalazine Core

The synthesis of the 1,4-dioxo-1,2,3,4-tetrahydrophthalazine ring system is commonly achieved through the condensation reaction of a substituted phthalic anhydride with a hydrazine derivative. For the title compound, this would involve trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) and hydrazine.

Reaction Scheme:

Methodology:

-

Dissolution: Trimellitic anhydride is dissolved in a suitable high-boiling point solvent, such as glacial acetic acid or dimethylformamide (DMF).

-

Reaction: Hydrazine hydrate is added dropwise to the solution, often at an elevated temperature.

-

Reflux: The reaction mixture is heated to reflux for several hours to ensure the completion of the condensation and cyclization.

-

Precipitation & Isolation: Upon cooling, the product typically precipitates out of the solution.

-

Purification: The crude solid is collected by filtration, washed with a solvent like ethanol to remove impurities, and then dried. Further purification can be achieved by recrystallization.

Application as a MALDI-MS Matrix

This compound has been successfully employed as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), particularly for the analysis of small molecules in metabolomics.[6] Its utility stems from strong UV absorption, minimal background interference, and high ionization efficiency for metabolites.[6]

Experimental Workflow:

-

Sample Preparation: Serum samples (e.g., from imidacloprid-exposed mice) are prepared for analysis.[6]

-

Matrix Solution: A saturated solution of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTCA) is prepared in an appropriate solvent.

-

Co-crystallization: The matrix solution is mixed with the prepared serum sample and spotted onto a MALDI target plate. The solvent is allowed to evaporate, resulting in the co-crystallization of the analyte with the matrix.

-

MALDI-MS Analysis: The target plate is inserted into the mass spectrometer. The matrix absorbs the laser energy, leading to the desorption and ionization of the embedded analyte molecules.

-

Data Analysis: The resulting mass spectra are analyzed to identify and quantify endogenous metabolites, which can then be used to identify potential biomarkers and study metabolic pathways.[6]

Biological Activity and Signaling Pathways

While direct biological activity data for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is limited in the available literature, related compounds with the tetrahydrophthalazinone core have been investigated for their anti-inflammatory properties.[7]

Studies on analogous structures have shown that they can inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cells stimulated by lipopolysaccharide (LPS).[2][7] This suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways.

The diagram below illustrates a simplified inflammatory pathway where such compounds might act. LPS, a component of bacterial cell walls, activates immune cells (like macrophages) through receptors such as Toll-like Receptor 4 (TLR4). This triggers a downstream signaling cascade, often involving the NF-κB pathway, which leads to the transcription and secretion of pro-inflammatory cytokines. Phthalazine derivatives could potentially interfere with this cascade, reducing the inflammatory response.

References

- 1. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | C9H6N2O4 | CID 309056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. scbt.com [scbt.com]

- 5. 1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZINE-6-CARBOXYLIC ACID | 42972-13-4 [amp.chemicalbook.com]

- 6. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid as a novel MALDI matrix for enhanced analysis of metabolites induced by imidacloprid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid, a heterocyclic compound of interest in various chemical and biological research areas. This document outlines the synthetic pathway, details the analytical techniques used for characterization, and presents the corresponding data in a structured format.

Chemical Identity and Properties

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a derivative of the phthalazine ring system, which is also the core structure of the well-known chemiluminescent agent, luminol. Its chemical properties are defined by the presence of a carboxylic acid group and a cyclic hydrazide moiety.

| Property | Value |

| Molecular Formula | C₉H₆N₂O₄ |

| Molecular Weight | 206.16 g/mol |

| CAS Number | 42972-13-4 |

| IUPAC Name | 1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid |

| Synonyms | DTCA, 6-Carboxy-2,3-dihydrophthalazine-1,4-dione |

Synthesis Pathway

The synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is typically achieved through a condensation reaction between trimellitic anhydride and hydrazine hydrate. This reaction proceeds via the formation of a hydrazide intermediate, which then cyclizes to form the stable phthalazine ring structure.

Caption: Synthetic route to the target compound.

Structure Elucidation Workflow

The comprehensive characterization of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid involves a multi-step analytical workflow. This process begins with the synthesis and purification of the compound, followed by a series of spectroscopic analyses to confirm its molecular structure and purity.

Caption: Analytical workflow for structure elucidation.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information.

| m/z | Interpretation |

| 206 | [M]⁺ (Molecular Ion) |

| 188 | [M - H₂O]⁺ |

| 162 | [M - CO₂]⁺ |

| 148 | [M - N₂H₂O]⁺ |

| 111 | Further fragmentation |

Data sourced from PubChem and predicted fragmentation patterns.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Interpretation |

| 3200-2500 (broad) | O-H stretch (Carboxylic Acid) |

| 3100-3000 | N-H stretch (Amide) |

| 1700-1680 | C=O stretch (Carboxylic Acid) |

| 1660-1640 | C=O stretch (Amide) |

| 1600-1450 | C=C stretch (Aromatic Ring) |

| 1300-1200 | C-O stretch |

| 850-750 | C-H bend (Aromatic) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. (Predicted for DMSO-d₆ solvent).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | COOH |

| ~11.5 | Singlet (broad) | 2H | NH-NH |

| ~8.4 | Doublet | 1H | Aromatic H |

| ~8.2 | Singlet | 1H | Aromatic H |

| ~8.0 | Doublet | 1H | Aromatic H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. (Predicted for DMSO-d₆ solvent).

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~162 | C=O (Amide) |

| ~138 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~132 | Aromatic CH |

| ~130 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid.

Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trimellitic anhydride (1 equivalent) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (1 equivalent) dropwise to the solution. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solid product is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield the pure 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid as a solid.

Characterization Methods

-

Mass Spectrometry (MS): Mass spectra are typically acquired using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The solid sample is typically mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, typically DMSO-d₆, due to the presence of exchangeable protons and the polarity of the molecule. Tetramethylsilane (TMS) is used as an internal standard.

Conclusion

The structure of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid can be unequivocally confirmed through a combination of synthesis and spectroscopic analysis. The data obtained from mass spectrometry, IR spectroscopy, and NMR spectroscopy are consistent with the proposed chemical structure. This guide provides the necessary foundational information for researchers working with this compound. A recent study has highlighted its potential as a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, indicating its utility in advanced analytical applications.[2][3][4][5]

References

- 1. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | C9H6N2O4 | CID 309056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid as a novel MALDI matrix for enhanced analysis of metabolites induced by imidacloprid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 4. researchgate.net [researchgate.net]

- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

In-depth Technical Guide: Spectroscopic and Synthetic Profile of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTPCA), a heterocyclic compound of interest in medicinal chemistry and analytical applications.

Chemical Structure and Properties

-

IUPAC Name: 1,4-Dioxo-2,3-dihydrophthalazine-6-carboxylic acid

-

CAS Number: 42972-13-4

-

Molecular Formula: C₉H₆N₂O₄

-

Molecular Weight: 206.15 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data with peak-by-peak assignments for DTPCA are not currently published in readily accessible literature. However, based on the chemical structure, the following table outlines the expected chemical shifts (δ) in ppm.

Table 1: Predicted NMR Spectroscopic Data for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic CH (3 protons) | 7.5 - 8.5 | Aromatic CH (3 carbons) | 120 - 140 |

| Carboxylic Acid OH (1 proton) | 10.0 - 13.0 (broad) | Carboxylic Acid C=O (1 carbon) | 165 - 175 |

| Amide NH (2 protons) | 9.0 - 11.0 (broad) | Amide C=O (2 carbons) | 160 - 170 |

| Aromatic Quaternary C (3 carbons) | 125 - 150 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and aromatic systems. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of DTPCA is expected to show characteristic absorption bands for its functional groups.

Table 2: Predicted Infrared (IR) Spectroscopic Data for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H Stretch (Amide) | 3400 - 3200 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=O Stretch (Amide) | 1680 - 1630 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

Mass Spectrometry (MS)

Publicly available mass spectrometry data for DTPCA indicates a molecular ion peak corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

| m/z | Interpretation |

| 206 | [M]⁺ (Molecular Ion) |

| 148 | Possible fragment: [M - CO₂ - NH]⁺ |

| 111 | Further fragmentation |

Experimental Protocols

Proposed Synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

The synthesis would likely involve the condensation of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) with hydrazine hydrate.

Reaction:

-

Reactants: Trimellitic anhydride and hydrazine hydrate.

-

Solvent: A high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF).

-

Procedure: a. Dissolve trimellitic anhydride in the chosen solvent. b. Add hydrazine hydrate dropwise to the solution, likely at an elevated temperature. c. Reflux the reaction mixture for several hours to ensure complete cyclization. d. Cool the reaction mixture to allow the product to precipitate. e. Collect the solid product by filtration. f. Wash the product with a suitable solvent (e.g., water, ethanol) to remove impurities. g. Dry the purified product under vacuum.

Diagram 1: Proposed Synthesis Workflow

A Technical Guide to a C9-Nitrophthalazine Derivative: Synthesis, Properties, and Therapeutic Potential

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Note on the Molecular Formula: The specified molecular formula C9H6N2O4 for a phthalazine derivative did not directly correspond to a readily identifiable compound in chemical literature. However, a closely related and plausible structure is that of an N-methylated nitrophthalhydrazide, 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione , with the molecular formula C9H7N3O4. This guide will focus on this scientifically pertinent compound, providing a comprehensive overview of its synthesis, properties, and potential applications in drug discovery, areas where phthalazine derivatives have shown considerable promise.[1][2][3][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the proposed compound, 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione. Some properties are extrapolated from its parent compound, 4-nitrophthalhydrazide.

| Property | Value | Source |

| IUPAC Name | 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione | - |

| Molecular Formula | C9H7N3O4 | - |

| Molecular Weight | 221.17 g/mol | Calculated |

| Appearance | Expected to be a pale yellow solid | Inferred from[5] |

| Melting Point | >300 °C (decomposes) (for the parent compound) | [6] |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | Inferred |

Synthesis and Experimental Protocols

The synthesis of 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione is proposed as a two-step process. The first step involves the synthesis of the precursor 4-nitrophthalhydrazide, followed by N-methylation.

Step 1: Synthesis of 4-Nitrophthalhydrazide

This procedure is adapted from established methods for the synthesis of phthalhydrazides from corresponding phthalic acids.

Reaction: 3-Nitrophthalic acid reacts with hydrazine hydrate in a condensation reaction to form 6-nitro-2,3-dihydrophthalazine-1,4-dione (4-nitrophthalhydrazide).

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (47.4 mmol) of 3-nitrophthalic acid in 50 mL of ethanol.

-

Addition of Hydrazine: To the stirred solution, slowly add 2.4 mL (49.8 mmol) of hydrazine hydrate (98%).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation of Product: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 4-nitrophthalhydrazide as a pale-yellow solid.

Step 2: N-methylation of 4-Nitrophthalhydrazide

This is a standard N-alkylation reaction of a cyclic imide.[7][8]

Reaction: 4-Nitrophthalhydrazide is N-methylated using a suitable methylating agent in the presence of a base.

Experimental Protocol:

-

Reactant Preparation: Suspend 5.0 g (24.1 mmol) of 4-nitrophthalhydrazide in 50 mL of dimethylformamide (DMF) in a round-bottom flask.

-

Addition of Base: Add 3.7 g (26.5 mmol) of anhydrous potassium carbonate to the suspension.

-

Addition of Methylating Agent: To the stirred mixture, add 1.6 mL (25.3 mmol) of methyl iodide.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by thin-layer chromatography.

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from an appropriate solvent to yield 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - Lookchem [lookchem.com]

- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Nitrophthalhydrazide | C8H5N3O4 | CID 3543259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

The Phthalazine-1,4-dione Core: A Scaffolding for a Century of Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phthalazine-1,4-dione scaffold, a bicyclic heterocyclic system, has been a subject of scientific inquiry for over a century. Its journey from a laboratory curiosity to a privileged structure in medicinal chemistry underscores its remarkable versatility. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of phthalazine-1,4-dione compounds. It further delves into their diverse and significant biological activities, offering a detailed look at their applications in drug development, particularly in oncology, neurology, and infectious diseases. This document aims to serve as a valuable resource for researchers, providing detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to inspire and inform future drug discovery efforts.

A Journey Through Time: The Discovery and History of Phthalazine-1,4-diones

The story of phthalazine-1,4-diones is intrinsically linked to the pioneering work on cyclic hydrazides in the late 19th and early 20th centuries. While the exact first synthesis of the parent 2,3-dihydro-1,4-phthalazinedione is not definitively attributed to a single individual, the foundational chemistry was laid by German chemist Theodor Curtius . His extensive research on hydrazine and its derivatives, including the discovery of diazoacetic acid and hydrazoic acid, was instrumental.[1][2][3] Curtius's work on the reaction of carboxylic acid derivatives with hydrazine paved the way for the synthesis of cyclic hydrazides.

The most common and historically significant method for synthesizing the phthalazine-1,4-dione core is the condensation reaction between phthalic anhydride and hydrazine hydrate. This reaction, often referred to as the synthesis of phthalhydrazide , is a cornerstone in the history of these compounds.[4]

A pivotal moment in the history of this class of compounds was the synthesis of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) in 1902. While its remarkable chemiluminescent properties were not fully recognized until later, this discovery marked a significant milestone. The subsequent elucidation of luminol's light-emitting properties in the presence of oxidizing agents and catalysts propelled the phthalazine-1,4-dione core into various analytical and forensic applications.

The latter half of the 20th century and the dawn of the 21st century witnessed a surge in interest in phthalazine-1,4-dione derivatives for their therapeutic potential. Researchers began to explore the diverse pharmacological activities exhibited by this scaffold, leading to the discovery of potent anticancer, anticonvulsant, and antibacterial agents. This shift from a focus on their chemical properties to their biological functions has cemented the phthalazine-1,4-dione core as a "privileged scaffold" in modern drug discovery.

The Art of Creation: Synthesis of the Phthalazine-1,4-dione Core

The synthesis of the phthalazine-1,4-dione ring system has evolved from classical methods to more efficient and versatile modern techniques. The foundational approach remains the condensation of phthalic acid derivatives with hydrazine.

Historical Synthetic Protocol: The Gabriel-Posner Method

An early and notable method for the synthesis of phthalazine derivatives was an extension of the Gabriel synthesis. This involved the reaction of a phthalimide derivative with hydrazine, which, upon workup, could yield a primary amine and the byproduct, phthalhydrazide (2,3-dihydro-1,4-phthalazinedione).[1][5]

Experimental Protocol: Synthesis of 2,3-dihydro-1,4-phthalazinedione (Phthalhydrazide)

-

Materials: Phthalic anhydride, 60% Hydrazine hydrate, Xylene, Tetrabutylammonium bromide (phase transfer catalyst).

-

Procedure:

-

To a 1000 mL four-necked flask equipped with a stirrer, condenser, and thermometer, add 400 g of xylene.

-

Add 118.4 g (0.80 mol) of phthalic anhydride and 1.84 g of tetrabutylammonium bromide to the flask.

-

Heat the mixture to 120 °C or higher with stirring.

-

Slowly add 73.3 g (0.088 mol) of 60% hydrazine hydrate.

-

During the addition and subsequent reaction, distill off the azeotrope of xylene and the formed water.

-

After the water has been separated, continue the reaction for 2-3 hours.

-

Once the reaction is complete, cool the mixture to room temperature. The phthalhydrazide product will precipitate.

-

Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced a variety of methods to construct the phthalazine-1,4-dione core and its derivatives, often with improved yields and substrate scope.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been shown to be an efficient method for the preparation of phthalazine-1,4-dione derivatives.

-

Materials: 4-chlorophthalic anhydride, methylhydrazine.

-

Procedure:

-

A mixture of 4-chlorophthalic anhydride and methylhydrazine is subjected to microwave irradiation.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is purified by recrystallization or column chromatography.[6]

-

Experimental Workflow: General Synthesis of Phthalazine-1,4-dione Derivatives

Caption: General workflow for the synthesis of phthalazine-1,4-dione derivatives.

A Spectrum of Activity: Therapeutic Applications in Drug Development

The phthalazine-1,4-dione scaffold has demonstrated a remarkable range of biological activities, making it a focal point in the development of novel therapeutics for a variety of diseases.

Anticancer Activity

A significant area of research has been the exploration of phthalazine-1,4-dione derivatives as anticancer agents. These compounds have been shown to target various key players in cancer progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several phthalazine-1,4-dione derivatives have been identified as potent inhibitors of VEGFR-2.

Table 1: Anticancer Activity of Phthalazine-1,4-dione Derivatives as VEGFR-2 Inhibitors

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 7c | HCT-116 | 1.36 | [7][8] |

| 8b | HCT-116 | 2.34 | [7][8] |

| 7c | MDA-MB-231 | 6.67 | [7][8] |

| 8b | MDA-MB-231 | 16.03 | [7][8] |

| 7a | HCT-116 | 6.04 ± 0.30 | [9] |

| 7b | HCT-116 | 13.22 ± 0.22 | [9] |

| 8b | HCT-116 | 18 ± 0.20 | [9] |

| 8c | HCT-116 | 35 ± 0.45 | [9] |

| 7a | MCF-7 | 8.8 ± 0.45 | [9] |

| 7b | MCF-7 | 17.9 ± 0.50 | [9] |

| 8b | MCF-7 | 25.2 ± 0.55 | [9] |

| 8c | MCF-7 | 44.3 ± 0.49 | [9] |

| 6c | HepG2, HCT-116, MCF-7 | Low µM range | [10] |

| 6e | HepG2, HCT-116, MCF-7 | Low µM range | [10] |

| 6g | HepG2, HCT-116, MCF-7 | Low µM range | [10] |

| 7b | HepG2, HCT-116, MCF-7 | Low µM range | [10] |

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and survival.

Phthalazine-1,4-dione derivatives have also shown promise as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Topoisomerase II, enzymes critical for DNA repair and replication in cancer cells.[11][12][13][14]

Table 2: Anticancer Activity of Phthalazine-1,4-dione Derivatives as PARP and Topoisomerase II Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| 15h | Topoisomerase II | 5.44 - 8.90 | [11] |

| 23c | Topoisomerase II | 5.44 - 8.90 | [11] |

| 32a | Topoisomerase II | 5.44 - 8.90 | [11] |

| 32b | Topoisomerase II | 5.44 - 8.90 | [11] |

| 33 | Topoisomerase II | 5.44 - 8.90 | [11] |

| 9d | Topoisomerase II | 7.02 ± 0.54 | [13][14] |

| 14a | Topoisomerase II | 7.64 ± 0.66 | [13] |

| DLC-1 | PARP-1 | <0.0002 | [12] |

| DLC-49 | PARP-1 | 0.00053 | [12] |

PARP Signaling in DNA Repair

Caption: Role of PARP-1 in the single-strand break repair pathway.

Topoisomerase II Mechanism of Action

Caption: Simplified mechanism of action of Topoisomerase II in resolving DNA entanglement.

Anticonvulsant Activity

Phthalazine-1,4-dione derivatives have emerged as promising candidates for the treatment of epilepsy. Their mechanism of action often involves the modulation of neurotransmitter receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Table 3: Anticonvulsant Activity of Phthalazine-1,4-dione Derivatives

| Compound | Anticonvulsant Test | Potency/Protection | Reference |

| 8 | Maximal Electroshock Seizure (MES) | 100% protection at 125 µg/kg | [15] |

| 7b | Maximal Electroshock Seizure (MES) | 100% protection at 125 µg/kg | [15] |

| 3a | Maximal Electroshock Seizure (MES) | 100% protection at 125 µg/kg | [15] |

| 7a | Maximal Electroshock Seizure (MES) | 83.33% protection at 125 µg/kg | [15] |

| 10 | Maximal Electroshock Seizure (MES) | 83.33% protection at 125 µg/kg | [15] |

| 21 | Audiogenic Seizures (DBA/2 mice) | ED50: 3.25 µmol/kg | [16] |

AMPA Receptor Signaling Pathway

Caption: Glutamate-mediated activation of the AMPA receptor leading to excitatory neurotransmission.

Antibacterial Activity

The phthalazine-1,4-dione scaffold has also been investigated for its potential in combating bacterial infections. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Table 4: Antibacterial Activity of Phthalazine-1,4-dione Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3g | P. aeruginosa | 3.12 | [17] |

| 3g | K. pneumoniae | 12.5 | [17] |

| 3j | P. aeruginosa | 6.25 | [17] |

| 1 | Gram-positive bacteria | 3.125 - 200 | [18] |

| 2 | Gram-positive bacteria | 3.125 - 200 | [18] |

| 3 | Gram-positive bacteria | 3.125 - 200 | [18] |

| 4 | Gram-positive bacteria | 3.125 - 200 | [18] |

| 6 | Gram-positive bacteria | 3.125 - 200 | [18] |

| 8 | Gram-positive bacteria | 3.125 - 200 | [18] |

Future Directions and Conclusion

The journey of phthalazine-1,4-dione compounds from their early synthesis to their current status as a versatile pharmacophore is a testament to the enduring power of chemical exploration. The rich history and diverse biological activities of this scaffold provide a fertile ground for future research. The continued development of novel synthetic methodologies will undoubtedly lead to the creation of more diverse and potent derivatives.

Further exploration of their mechanisms of action, particularly through advanced techniques such as structural biology and chemical proteomics, will provide deeper insights into their interactions with biological targets. This knowledge will be invaluable for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. longdom.org [longdom.org]

- 5. Phthalhydrazide synthesis - chemicalbook [chemicalbook.com]

- 6. sciforum.net [sciforum.net]

- 7. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curtius Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. microbenotes.com [microbenotes.com]

- 18. researchgate.net [researchgate.net]

Illuminating the Path Forward: A Technical Guide to Luminol Analogs in Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive and robust detection methods is a cornerstone of modern scientific research and drug development. Chemiluminescence, the emission of light from a chemical reaction, offers a powerful tool for quantifying a wide array of biological molecules with exceptional sensitivity. At the heart of many of these assays lies luminol and its analogs, a class of molecules that have been extensively studied and modified to enhance their light-emitting properties. This in-depth technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and underlying mechanisms of key luminol analogs used in chemiluminescence.

Core Principles of Luminol-Based Chemiluminescence

Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) and its derivatives produce light through an oxidation reaction, typically in an alkaline environment.[1] The process generally involves the formation of an unstable peroxide intermediate, which then decomposes to an excited-state product. As this excited-state molecule relaxes to its ground state, it releases energy in the form of a photon of light. The intensity and duration of the light emission are dependent on the specific chemical structure of the luminol analog, the catalyst used, and the reaction conditions.[2]

The most common catalytic system employs horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) as an oxidant.[1] Enhancers, such as certain phenols, can be added to the reaction to significantly increase the light output and signal duration.[]

Comparative Analysis of Luminol Analogs

The selection of a luminol analog is critical for assay development and is dictated by the specific requirements of the application, such as desired sensitivity, emission wavelength, and reaction kinetics (flash vs. glow). The following tables summarize the key quantitative data for luminol and its most widely used analogs.

| Luminol Analog | Chemical Class | Quantum Yield (ΦCL) | Emission Max (λmax) | Reaction Kinetics | Key Features & Applications |

| Luminol | Phthalhydrazide | ~0.01-0.10[4][5] | 425 nm[1] | Glow | Cost-effective, widely used in ELISAs, Western blotting, and forensic science.[1][2] |

| Isoluminol | Phthalhydrazide | Generally lower than luminol | ~425 nm | Glow | Parent compound for more efficient derivatives like ABEI.[6] |

| ABEI | Isoluminol Derivative | High | ~425-458 nm[7] | Glow | High sensitivity, commonly used as a label in immunoassays.[8] |

| Acridinium Esters | Acridinium Derivative | High (~0.07)[9] | ~430-480 nm[10] | Flash | High quantum yield, no enzyme catalyst required, ideal for high-throughput automated immunoassays.[10][11] |

| Lucigenin | Acridinium Derivative | Variable | ~455-505 nm[10] | Flash/Glow | Primarily used for the detection of superoxide radicals and as a chloride indicator.[10] |

Signaling Pathways and Reaction Mechanisms

Understanding the underlying chemical reactions is crucial for optimizing assay conditions and troubleshooting. The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the chemiluminescent reactions of luminol, ABEI, acridinium esters, and lucigenin.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. How Luminol Stabilizes Performance in Testing Protocols? [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. A graph-based network for predicting chemical reaction pathways in solid-state materials synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Physical properties like molecular weight and formula of DTCA

An In-depth Technical Guide on Dichloroacetic Acid (DCA)

A Note on the Acronym "DTCA": The acronym "DTCA" is ambiguous and can refer to multiple chemical entities. This guide focuses on Dichloroacetic Acid, commonly abbreviated as DCA, due to its significant body of research in the context of drug development and its well-documented effects on cellular signaling pathways, aligning with the core requirements of this technical guide. Another compound, 2,2-DiMethyl-1,3-dioxolane-4-carboxylic acid, is sometimes also associated with similar acronyms, but its primary role is in chemical synthesis rather than as a therapeutic agent with defined signaling pathways.

Introduction

Dichloroacetic acid (DCA) is a halogenated carboxylic acid that has garnered considerable interest among researchers and drug development professionals for its potential as a therapeutic agent, particularly in the field of oncology.[1][2][3] This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and key signaling pathways associated with DCA.

Physical and Chemical Properties

The fundamental physical and chemical properties of Dichloroacetic Acid are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₂H₂Cl₂O₂ |

| Molecular Weight | 128.94 g/mol |

| IUPAC Name | 2,2-dichloroacetic acid |

| CAS Number | 79-43-6 |

| Appearance | Colorless crystalline solid or colorless liquid with a pungent odor. |

| Melting Point | 9 to 11 °C |

| Boiling Point | 194 °C |

| Solubility in Water | Miscible |

| pKa | 1.35 |

Experimental Protocols

Synthesis of Dichloroacetic Acid

A common laboratory-scale synthesis of dichloroacetic acid involves the reaction of chloral hydrate with calcium carbonate and sodium cyanide, followed by acidification.[4]

Materials:

-

Chloral hydrate

-

Precipitated calcium carbonate

-

Sodium cyanide

-

Amyl alcohol

-

Concentrated hydrochloric acid

-

Ether

-

Anhydrous sodium sulfate

Procedure: [4]

-

A solution of 250 g (1.5 moles) of chloral hydrate in 450 cc of warm water (50–60°) is placed in a 3-liter round-bottomed flask fitted with a reflux condenser and a thermometer.

-

152.5 g (1.52 moles) of precipitated calcium carbonate is added, followed by 2 cc of amyl alcohol and a solution of 10 g of technical sodium cyanide in 25 cc of water.

-

The mixture is heated to reach 75° in about ten minutes, at which point heating is discontinued. The temperature will continue to rise to 80–85°.

-

Once the temperature begins to fall, the solution is heated to boiling and refluxed for twenty minutes.

-

The mixture is then cooled to 0–5° in an ice bath and acidified with 215 cc of concentrated hydrochloric acid.

-

The product is extracted with five 100-cc portions of ether.

-

The combined ether extracts are dried with 20 g of anhydrous sodium sulfate.

-

The ether is removed by distillation, and the residue is distilled under vacuum to yield dichloroacetic acid.

Analysis of Dichloroacetic Acid

The analysis of DCA in biological and environmental samples can be challenging due to its polar nature. Gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are common analytical techniques.

Gas Chromatography (GC) with Derivatization: [5] Trace levels of DCA are often analyzed by GC after derivatization to improve volatility and chromatographic peak shape. A common derivatization agent is pentafluorobenzyl bromide (PFBBr).

-

Extractive Alkylation: The sample containing DCA is subjected to an extractive alkylation procedure using PFBBr. This process simultaneously extracts and derivatizes the analyte.

-

GC Analysis: The resulting fluorinated derivative is then analyzed on a GC system, typically with a 5% phenyl methypolysiloxane phase column, which allows for the separation of the derivatized chlorinated acetic acids with symmetrical peak shapes.

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): [6] This method avoids the need for derivatization.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to achieve good retention of the small, polar DCA molecule.

-

Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer, providing high sensitivity and selectivity.

Signaling Pathways and Mechanism of Action

DCA's primary mechanism of action involves the modulation of cellular metabolism, particularly in cancer cells, by inhibiting pyruvate dehydrogenase kinase (PDK).[1][7][8] This leads to a metabolic shift from glycolysis to oxidative phosphorylation.

Caption: DCA inhibits PDK, leading to the activation of PDH and a metabolic shift.

By inhibiting PDK, DCA prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex.[1][7] This allows for the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[7] This metabolic reprogramming in cancer cells leads to several downstream effects:

-

Increased Reactive Oxygen Species (ROS): The shift to oxidative phosphorylation increases the production of ROS, which can induce apoptosis.[9]

-

Induction of Apoptosis: DCA has been shown to trigger apoptosis in cancer cells by restoring mitochondrial-induced apoptotic signaling.[10] This can be mediated through various pathways, including the ROS-JNK-Bcl-2 signaling pathway.[11]

-

Modulation of Other Signaling Pathways: DCA has also been reported to influence other key cancer-related pathways, such as inhibiting the Akt/mTOR signaling pathway and modulating the p53 signaling pathway.[2]

Conclusion

Dichloroacetic acid represents a promising therapeutic agent with a well-defined mechanism of action centered on the metabolic reprogramming of cancer cells. Its ability to inhibit PDK and shift cellular metabolism from glycolysis to oxidative phosphorylation provides a strong rationale for its further investigation in drug development. The experimental protocols for its synthesis and analysis are well-established, facilitating further research into its therapeutic potential and clinical applications.

References

- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Unraveling the therapeutic mechanisms of dichloroacetic acid in lung cancer through integrated multi-omics approaches: metabolomics and transcriptomics [frontiersin.org]

- 3. Dichloroacetate and Salinomycin as Therapeutic Agents in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. etsu.elsevierpure.com [etsu.elsevierpure.com]

- 7. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts [mdpi.com]

- 8. What is Sodium Dichloroacetate used for? [synapse.patsnap.com]

- 9. ccnm.edu [ccnm.edu]

- 10. youtube.com [youtube.com]

- 11. Synergistic anticancer potential of dichloroacetate and estradiol analogue exerting their effect via ROS-JNK-Bcl-2-mediated signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Green Synthesis of Phthalazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern, environmentally benign methods for the synthesis of phthalazine derivatives. Phthalazine and its analogues are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and lengthy procedures. The adoption of green chemistry principles in the synthesis of these important heterocycles is not only environmentally responsible but also frequently leads to improved yields, shorter reaction times, and simplified purification processes.[3][4]

This document details several key green synthetic strategies, including multi-component reactions, microwave-assisted synthesis, and ultrasound-assisted synthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams of workflows and reaction pathways.

Multi-Component Reactions (MCRs)

Multi-component reactions are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials.[5][6] This approach is intrinsically atom-economical and reduces waste by minimizing intermediate isolation and purification steps.[5]

A common and effective MCR for synthesizing pyrazolo[1,2-b]phthalazine-5,10-dione derivatives involves the condensation of phthalhydrazide, an aromatic aldehyde, and an active methylene compound like malononitrile.[3][4][7] Various green catalysts have been employed to facilitate this transformation under mild conditions.

Catalysis in Multi-Component Reactions

Several environmentally friendly catalysts have been shown to be effective for the one-pot synthesis of phthalazine derivatives. These catalysts are often reusable and non-toxic, further enhancing the green credentials of the synthetic route.

-

Copper(II) Triflate (Cu(OTf)₂): This recoverable acid catalyst provides good to excellent yields of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in short reaction times under moderate conditions.[3]

-

Boric Acid: As an inexpensive and non-toxic catalyst, boric acid has been successfully used in the one-pot, four-component synthesis of pyrazolo phthalazine diones under solvent-free microwave irradiation, resulting in excellent yields.[4]

-

Ionic Liquids: Task-specific ionic liquids, such as Diisopropyl Ethyl Ammonium Acetate (DIPEAc-IL) and [Bmim]OH, serve as both catalyst and reaction medium, often being recyclable and leading to high product purity with simple work-up procedures.[7][8]

-

Nanoparticles: Copper iodide (CuI) nanoparticles have been utilized as an efficient catalyst for the four-component synthesis of 1H-pyrazolo[1,2-d]phthalazine-5,10-diones under solvent-free conditions, offering good to excellent yields and short reaction times.[9]

Quantitative Data for Multi-Component Reactions

| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Time | Yield (%) | Reference |

| Cu(OTf)₂ | Benzaldehyde | Malononitrile | Ethanol | 10 min | 96 | [3] |

| Cu(OTf)₂ | p-Bromobenzaldehyde | Malononitrile | Ethanol | 15 min | 95 | [3] |

| Cu(OTf)₂ | p-Nitrobenzaldehyde | Malononitrile | Ethanol | 10 min | 98 | [3] |

| Boric Acid | Benzaldehyde | Malononitrile | Solvent-free (MW) | 3-4 min | 94 | [4] |

| Boric Acid | p-Chlorobenzaldehyde | Malononitrile | Solvent-free (MW) | 3-4 min | 96 | [4] |

| DIPEAc-IL | Benzaldehyde | Malononitrile | Microwave | 3-5 min | 94 | [8] |

| [Bmim]OH | Benzaldehyde | Malononitrile | Microwave | 4-5 min | 95 | [7] |

| CuI NPs | Benzaldehyde | Malononitrile | Solvent-free | 15 min | 95 | [9] |

Experimental Protocol: One-Pot Synthesis using Cu(OTf)₂

Synthesis of 3-amino-5,10-dioxo-1-phenyl-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile:

-

A mixture of phthalhydrazide (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of Cu(OTf)₂ (5 mol%) in ethanol (10 mL) is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solid product is washed with cold ethanol.

-

The crude product is recrystallized from ethanol to afford the pure compound.[3]

Workflow for Multi-Component Synthesis

Caption: General workflow for the multi-component synthesis of pyrazolo[1,2-b]phthalazine derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and improved product purity.[10][11] This technique has been extensively applied to the synthesis of various phthalazine derivatives.

Advantages of Microwave-Assisted Synthesis

-

Reduced Reaction Times: Reactions that typically take hours under conventional reflux can often be completed in a matter of minutes using microwave irradiation.[10][12]

-

Higher Yields: Microwave heating can lead to more efficient energy transfer and, consequently, higher product yields.[12][13]

-

Solvent-Free Conditions: Many microwave-assisted syntheses can be performed under solvent-free conditions, which is a significant green advantage.[4][13]

Quantitative Data for Microwave vs. Conventional Synthesis

| Product | Method | Time | Yield (%) | Reference |

| Phthalazino[2,3-b]phthalazine-5,7,12,14-tetraone | Conventional | 1.5 h | 55 | [13] |

| Phthalazino[2,3-b]phthalazine-5,7,12,14-tetraone | Microwave (Montmorillonite K-10) | 5 min | 67 | [13] |

| 1-Hydrazinylphthalazine | Conventional | 4 h | 70 | [12] |

| 1-Hydrazinylphthalazine | Microwave | 5 min | 85 | [12] |

| N-Hydroxyphthalimide | Conventional | 3 h | 60 | [10] |

| N-Hydroxyphthalimide | Microwave | 1 min | 74 | [10] |

Experimental Protocol: Microwave-Assisted Synthesis of Phthalazino[2,3-b]phthalazine-5,7,12,14-tetraones

-

A mixture of phthalic anhydride (2 mmol), semicarbazide (1 mmol), and montmorillonite K-10 clay (0.2 g) is thoroughly mixed in a beaker.

-

The beaker is placed in a domestic microwave oven and irradiated at a power of 800 W for the specified time (monitored by TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solid product is extracted with a suitable solvent (e.g., methanol), and the catalyst is recovered by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization.[13]

Logical Relationship Diagram for Microwave Synthesis

Caption: Comparison of conventional heating and microwave irradiation for phthalazine synthesis.

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another energy-efficient green chemistry tool that enhances chemical reactivity through the phenomenon of acoustic cavitation. This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods.[1][14][15]

Applications in Phthalazine Synthesis

Ultrasound has been successfully employed for the synthesis of various phthalazine derivatives, including thiazolyl-phthalazinediones and phthalazines derived from the reaction of monohydrazones with phthalic anhydride derivatives.[1][14][15] The use of ultrasound can be particularly beneficial in solvent-free reactions or when using environmentally benign solvents like ethanol.[1]

Quantitative Data for Ultrasound-Assisted Synthesis

| Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-thioxo-2,3-dihydrophthalazine-1,4-dione + Hydrazonoyl chloride | Dioxane | 50 | 3 h | 70 | [1] |

| 2-thioxo-2,3-dihydrophthalazine-1,4-dione + Hydrazonoyl chloride | Ethanol | 50 | 2 h | 92 | [1] |

| Monohydrazone + Tetrachlorophthalic anhydride | Solvent-free | 60 | 60 min | Good | [14] |

| Monohydrazone + Tetrabromophthalic anhydride | Solvent-free | 60 | 60 min | Good | [14] |

Experimental Protocol: Ultrasound-Assisted Synthesis of Thiazolyl-Phthalazinediones

-

A mixture of 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)carbothioic acid amide (1 mmol) and the appropriate hydrazonoyl chloride (1 mmol) in ethanol (10 mL) is placed in a Pyrex tube.

-

The reaction tube is irradiated in a water bath under ultrasonic irradiation at 50 °C.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The product is washed with ethanol and dried to give the pure thiazolyl-phthalazinedione derivative.[1]

Experimental Workflow for Ultrasound-Assisted Synthesis

References

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 6. xjenza.org [xjenza.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. html.rhhz.net [html.rhhz.net]

- 10. hakon-art.com [hakon-art.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

Safety and handling of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

An In-depth Technical Guide to the Safe Handling of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid

This guide provides comprehensive safety and handling information for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

Summarized below are the key physical and chemical properties of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid.

| Property | Value |

| CAS Number | 42972-13-4 |

| Molecular Formula | C₉H₆N₂O₄ |

| Molecular Weight | 206.16 g/mol [1] |

| Physical Form | Solid[2] |

| Purity | Typically 95-96% |

| IUPAC Name | 1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid[3] |

Hazard Identification and Toxicology

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is classified as hazardous. The GHS classifications are summarized below.[3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid.

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | A NIOSH-approved respirator is recommended if the material is handled in a way that generates dust or aerosols, especially in poorly ventilated areas. |

Safe Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible substances such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container.

-

Store in a cool, dry, and well-ventilated place.

-

Some suppliers recommend storage at room temperature, while others suggest -20°C for maximum stability.[1][2] Always consult the supplier's specific recommendations.

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting and Accidental Release Measures

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment (see Section 3). Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Experimental Protocols

The primary documented application of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of small molecules.

General Protocol for Use as a MALDI Matrix:

This is a general guideline; optimization may be required for specific analytes and instruments.

-

Preparation of Matrix Solution:

-

Prepare a saturated solution of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid in a suitable solvent. A common solvent system for MALDI matrices is a mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA), for example, 50:50 (v/v) acetonitrile/water with 0.1% TFA. The optimal solvent will depend on the analyte's solubility.

-

-

Sample Preparation:

-

Prepare a solution of the analyte at a known concentration (e.g., 1 mg/mL) in a compatible solvent.

-

-

MALDI Plate Spotting (Dried-Droplet Method):

-

Mix the analyte solution and the matrix solution in a specific ratio (e.g., 1:1, 1:5, or 1:10 v/v). The optimal ratio should be determined empirically.

-

Spot a small volume (typically 0.5-1 µL) of the mixture onto the MALDI target plate.

-

Allow the solvent to evaporate completely at room temperature, which will result in the co-crystallization of the matrix and analyte.

-

The plate is now ready for analysis in the mass spectrometer.

-

Visualizations

Caption: General workflow for using 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid as a MALDI matrix.

References

- 1. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | C9H6N2O4 | CID 309056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid as a novel MALDI matrix for enhanced analysis of metabolites induced by imidacloprid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Analysis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and analytical methodologies relevant to 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTCA). Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing robust experimental protocols for its determination and contextualizes its importance in research and development.

Compound Profile

-

IUPAC Name: 1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid[1]

-

Synonyms: DTCA, 1,4-Dioxo-1,2,3,4-tetrahydro-phthalazine-6-carboxylic acid[1]

-

Physical Form: Off-white to light yellow solid[4]

Recent studies have highlighted the utility of DTCA as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).[5][6] Its strong UV absorption and ability to reduce background interference make it particularly effective for the analysis of small molecules and metabolites.[5][6]

Solubility Data

Quantitative solubility data for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid in common organic solvents is not extensively documented in publicly available literature. Researchers are encouraged to determine solubility experimentally based on their specific application and solvent requirements. The following table is provided as a template for documenting empirical data.

Table 1: Experimental Solubility of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Notes |

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane (DCM) | ||||

| Tetrahydrofuran (THF) |

Experimental Protocol for Thermodynamic Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a sparingly soluble compound like DTCA, based on the widely used shake-flask method.[7]

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial. The presence of undissolved material at the end of the experiment is crucial to ensure equilibrium has been reached.[7]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample using a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.[8]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Diagram 2: Physicochemical Properties and Drug Development

Caption: Relationship between properties and biological outcome.

References

- 1. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | C9H6N2O4 | CID 309056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | 42972-13-4 [sigmaaldrich.com]

- 4. 1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZINE-6-CARBOXYLIC ACID | 42972-13-4 [amp.chemicalbook.com]

- 5. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid as a novel MALDI matrix for enhanced analysis of metabolites induced by imidacloprid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

Phthalazine Derivatives: A Comprehensive Technical Guide to a Versatile Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] This structural motif serves as a privileged pharmacophore, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and cardiovascular agents.[1][3] Commercially available drugs such as the vasodilator hydralazine, the anti-allergic agent azelastine, and the PARP inhibitor olaparib feature the phthalazine core, highlighting its clinical significance.[2] The synthetic accessibility and the ability to readily introduce diverse substituents at various positions of the phthalazine ring allow for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive template for drug discovery and development.[4][5] This in-depth technical guide provides a comprehensive overview of phthalazine derivatives, focusing on their role as versatile pharmacophores, with a detailed presentation of quantitative data, experimental protocols, and key signaling pathways.

Pharmacological Activities of Phthalazine Derivatives

Phthalazine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity